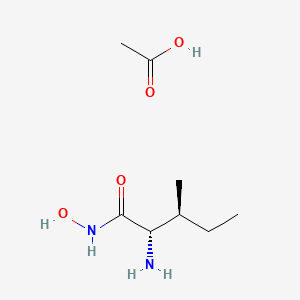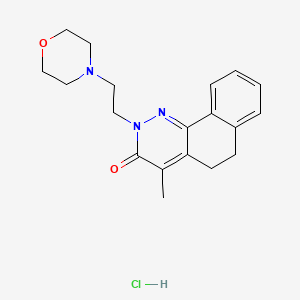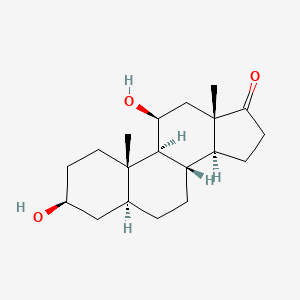
L-Isoleucine hydroxylamine acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Isoleucine hydroxylamine acetate is a derivative of the essential amino acid L-isoleucine L-isoleucine is one of the three branched-chain amino acids (BCAAs) that play a crucial role in protein synthesis and various metabolic processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-isoleucine hydroxylamine acetate typically involves the reaction of L-isoleucine with hydroxylamine and acetic acid. The process can be summarized as follows:
Starting Materials: L-isoleucine, hydroxylamine hydrochloride, and acetic acid.
Reaction Conditions: The reaction is carried out in an aqueous medium at a controlled temperature, usually around 25-30°C.
Procedure: L-isoleucine is dissolved in water, and hydroxylamine hydrochloride is added to the solution. Acetic acid is then introduced to the mixture, and the reaction is allowed to proceed for several hours with constant stirring.
Purification: The product is purified through crystallization or chromatography techniques to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Reaction Conditions: Fine-tuning reaction conditions to maximize yield and purity.
Automated Purification Systems: Employing automated purification systems such as high-performance liquid chromatography (HPLC) for efficient separation and purification of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
L-isoleucine hydroxylamine acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine group.
Substitution: The hydroxylamine group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be employed for substitution reactions, including alkyl halides and acyl chlorides.
Major Products Formed
Oxidation Products: Oximes and nitroso derivatives.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
L-isoleucine hydroxylamine acetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in studies related to protein synthesis and metabolic pathways involving branched-chain amino acids.
Medicine: Investigated for its potential therapeutic applications, including its role in muscle metabolism and recovery.
Industry: Utilized in the production of pharmaceuticals, dietary supplements, and as a precursor for the synthesis of other bioactive compounds.
Wirkmechanismus
The mechanism of action of L-isoleucine hydroxylamine acetate involves its interaction with various molecular targets and pathways:
Protein Synthesis: As a derivative of L-isoleucine, it plays a role in protein synthesis by being incorporated into polypeptide chains.
Metabolic Pathways: Participates in metabolic pathways involving branched-chain amino acids, influencing energy production and muscle metabolism.
Enzyme Interaction: May interact with specific enzymes involved in amino acid metabolism, modulating their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Leucine Hydroxylamine Acetate: Another branched-chain amino acid derivative with similar properties and applications.
L-Valine Hydroxylamine Acetate: A derivative of L-valine, another branched-chain amino acid with comparable uses.
L-Threonine Hydroxylamine Acetate: A derivative of L-threonine, an essential amino acid with distinct but related functions.
Uniqueness
L-isoleucine hydroxylamine acetate is unique due to its specific structure and the role of L-isoleucine in protein synthesis and metabolic pathways. Its hydroxylamine acetate derivative offers additional reactivity, making it valuable in various chemical and biochemical applications.
Eigenschaften
Molekularformel |
C8H18N2O4 |
|---|---|
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
acetic acid;(2S,3S)-2-amino-N-hydroxy-3-methylpentanamide |
InChI |
InChI=1S/C6H14N2O2.C2H4O2/c1-3-4(2)5(7)6(9)8-10;1-2(3)4/h4-5,10H,3,7H2,1-2H3,(H,8,9);1H3,(H,3,4)/t4-,5-;/m0./s1 |
InChI-Schlüssel |
JCHRVHOUAGOROY-FHAQVOQBSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)NO)N.CC(=O)O |
Kanonische SMILES |
CCC(C)C(C(=O)NO)N.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![(3aR,9bS)-2-methyl-3,3a,5,9b-tetrahydro-1H-isochromeno[3,4-c]pyrrol-7-ol](/img/structure/B13833640.png)

![ethyl (2R,4S)-4-[[3,5-bis(trifluoromethyl)phenyl]methyl-(trideuteriomethoxycarbonyl)amino]-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-2H-quinoline-1-carboxylate](/img/structure/B13833648.png)
